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molecular formula C10H15Cl2FN2 B8676184 2-Fluoro-3-(piperidin-3-yl)pyridine dihydrochloride

2-Fluoro-3-(piperidin-3-yl)pyridine dihydrochloride

Cat. No. B8676184
M. Wt: 253.14 g/mol
InChI Key: SEBVEGCAQFFIEP-UHFFFAOYSA-N
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Patent
US08637500B2

Procedure details

To a N2 purged RBF containing tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate (673 mg, 2.418 mmol) was added 10% Pd/C (50 mg, 0.470 mmol) and EtOH (15 mL). After stirring for 5 minutes, 5N HCl in iPrOH (4.0 mL, 20.00 mmol) was added and the flask capped with a balloon of H2. After 16 hours, LC-MS shows ˜30% conversion. The balloon was refilled. After a further 5 days, LC-MS shows complete consumption of starting material. The reaction was filtered through a celite cartridge and the cartridge rinsed with DCM:10% EtOH (50 mL). The filtrate was concentrated in vacuo to give 2-fluoro-3-(piperidin-3-yl)pyridine dihydrochloride as a yellow foam. The material was carried forward without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[F:3][C:4]1[C:9]([C:10]2[CH2:11][CH2:12][CH2:13][N:14](C(OC(C)(C)C)=O)[CH:15]=2)=[CH:8][CH:7]=[CH:6][N:5]=1.[ClH:23].CC(O)C>[Pd].CCO>[ClH:23].[ClH:23].[F:3][C:4]1[C:9]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:14][CH2:15]2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Quantity
673 mg
Type
reactant
Smiles
FC1=NC=CC=C1C=1CCCN(C1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask capped with a balloon of H2
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The balloon was refilled
WAIT
Type
WAIT
Details
After a further 5 days
Duration
5 d
CUSTOM
Type
CUSTOM
Details
consumption of starting material
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a celite cartridge
WASH
Type
WASH
Details
the cartridge rinsed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.Cl.FC1=NC=CC=C1C1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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